1-(chloromethoxy)-4-fluorobenzene
Description
Properties
CAS No. |
34888-02-3 |
|---|---|
Molecular Formula |
C7H6ClFO |
Molecular Weight |
160.57 g/mol |
IUPAC Name |
1-(chloromethoxy)-4-fluorobenzene |
InChI |
InChI=1S/C7H6ClFO/c8-5-10-7-3-1-6(9)2-4-7/h1-4H,5H2 |
InChI Key |
QTZCJQOFRVIAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCl)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Chloromethoxy)-4-fluorobenzene can be synthesized through several methods. One common approach involves the chloromethylation of 4-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride or aluminum chloride. The reaction proceeds via the formation of a chloromethyl ether intermediate, which then reacts with the fluorobenzene ring to form the desired product.
Industrial Production Methods: Industrial production of 1-(chloromethoxy)-4-fluorobenzene often involves similar chloromethylation reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the chloromethoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophiles to the ortho and para positions, leading to further functionalization of the ring.
Oxidation and Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, and reduced to form alcohols or alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Nucleophilic Substitution: Formation of substituted ethers, amines, or thioethers.
Electrophilic Aromatic Substitution: Formation of brominated or nitrated derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
1-(Chloromethoxy)-4-fluorobenzene serves as a versatile intermediate in numerous scientific research applications:
Organic Synthesis
The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various transformations, including:
- Substitution Reactions: The chloromethoxy group can be replaced by different nucleophiles, leading to diverse substituted benzene derivatives.
- Oxidation and Reduction Reactions: It can be oxidized to form carboxylic acids or reduced to yield alcohols.
Pharmaceutical Development
In the pharmaceutical industry, 1-(chloromethoxy)-4-fluorobenzene is integral in synthesizing active pharmaceutical ingredients (APIs). Its unique structure enables:
- Fluorination Reactions: The presence of fluorine enhances the biological activity of compounds, making it valuable in drug design.
- Metabolic Studies: It aids in studying enzyme interactions and metabolic pathways due to its reactivity.
Material Science
The compound is also used in developing specialty chemicals and materials with unique properties. Its application includes:
- Polymer Chemistry: As a building block for polymers that require specific functional groups for enhanced performance.
Case Study 1: Synthesis of Fluorinated Compounds
A study demonstrated the use of 1-(chloromethoxy)-4-fluorobenzene in synthesizing various fluorinated compounds. The electrophilic nature of the chloromethoxy group facilitated nucleophilic attack by different reagents, resulting in high yields of desired products.
Case Study 2: Pharmaceutical Applications
Research highlighted its role as an intermediate in synthesizing novel anti-cancer agents. The incorporation of fluorine atoms significantly improved the efficacy of these compounds against specific cancer cell lines.
Mechanism of Action
The mechanism of action of 1-(chloromethoxy)-4-fluorobenzene depends on its specific application. In chemical reactions, the compound acts as a source of reactive intermediates such as chloromethyl and fluorobenzene groups. These intermediates can participate in various reactions, leading to the formation of new chemical bonds and products. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The reactivity and properties of 1-(chloromethoxy)-4-fluorobenzene are influenced by its substituents. Below is a comparison with key analogs:
Key Observations :
- Electronic Effects : The electron-withdrawing fluorine and chloromethoxy groups enhance electrophilic substitution resistance but activate the ring toward nucleophilic attack. Bromo or iodo substituents (e.g., 1-(azidomethyl)-4-iodobenzene) increase molecular polarizability, enhancing corrosion inhibition .
- Synthetic Flexibility : Chloromethoxy and azidomethyl derivatives are pivotal in modular synthesis (e.g., click chemistry for triazoles), while bromoalkyl analogs serve as alkylating agents .
Biological Activity
1-(Chloromethoxy)-4-fluorobenzene, also known as 2-Chloro-1-(chloromethoxy)-4-fluorobenzene, is an organic compound with significant biological activity attributed to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a benzene ring substituted with a chloromethoxy group at the first position and a fluorine atom at the fourth position. Its molecular formula is with a molar mass of approximately 179.02 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and interaction with biological targets, making it a candidate for pharmacological studies.
Anti-Inflammatory Properties
Research indicates that 1-(chloromethoxy)-4-fluorobenzene exhibits anti-inflammatory properties . Studies have shown that it can modulate inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.
Antimicrobial Activity
Similar compounds have demonstrated varying degrees of antimicrobial and antifungal activities . The structural characteristics of 1-(chloromethoxy)-4-fluorobenzene suggest it may possess similar properties, warranting further investigation into its efficacy against various pathogens.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological macromolecules, such as proteins and nucleic acids. The halogen atoms can influence binding affinities and alter enzyme activities or cellular signaling pathways. This interaction is crucial for understanding its pharmacological potential .
Case Studies
Several studies have explored the biological effects of halogenated compounds similar to 1-(chloromethoxy)-4-fluorobenzene:
- Study on Inhibitory Effects : A study investigated the inhibitory effects of related compounds on cancer cell lines, showing that halogen substitutions can enhance cytotoxicity against certain types of tumors .
- Pharmacological Investigations : Research involving the synthesis of derivatives has revealed that modifications in the chloromethoxy and fluorine substituents significantly affect biological activity, leading to the development of more potent anti-inflammatory agents .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(chloromethoxy)-4-fluorobenzene, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 1-Chloro-3-(chloromethyl)-2-fluorobenzene | 876384-47-3 | 0.89 | Different substitution pattern affecting reactivity |
| 1-Chloro-2-(chloromethyl)-3-fluorobenzene | 55117-15-2 | 0.88 | Varies in substitution leading to different activities |
| 5-Chloro-1,3-difluoro-2-methylbenzene | 1208076-23-6 | 0.85 | Additional fluorine enhances lipophilicity |
| 1-(Chloromethyl)-2-fluorobenzene | 345-35-7 | 0.85 | Lacks one chlorine substitution compared to target compound |
This table illustrates how variations in halogen substitution can significantly alter chemical properties and biological activities, emphasizing the uniqueness of 1-(chloromethoxy)-4-fluorobenzene within this class of chemicals.
Q & A
What are the recommended synthetic routes and characterization techniques for 1-(chloromethoxy)-4-fluorobenzene?
Basic Research Question
A robust synthesis of 1-(chloromethoxy)-4-fluorobenzene involves nucleophilic substitution of 4-fluorophenol with chloromethylating agents (e.g., chloromethyl chloride) under controlled alkaline conditions. Key methodological steps include:
- Reaction Optimization : Maintain anhydrous conditions to prevent hydrolysis of the chloromethyl group. Temperature control (0–5°C) minimizes side reactions like dimerization .
- Characterization : Use HRESI-MS to confirm molecular mass (expected [M+H]+: 160.55 g/mol) and ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.2 ppm, CH2Cl resonance at δ 4.5–5.0 ppm). GC-MS aids in detecting trace impurities like residual 4-fluorophenol .
What safety protocols are critical for handling 1-(chloromethoxy)-4-fluorobenzene in laboratory settings?
Basic Research Question
Adhere to OSHA and ACS guidelines for halogenated ethers:
- Engineering Controls : Use closed systems or fume hoods with >100 fpm airflow to limit vapor exposure. Install emergency eyewash stations and safety showers .
- Personal Protective Equipment (PPE) :
- Storage : Store in amber glass under nitrogen at 2–8°C; shelf life ≤6 months due to hydrolytic degradation .
How can researchers resolve contradictions in spectroscopic data for 1-(chloromethoxy)-4-fluorobenzene derivatives?
Advanced Research Question
Conflicting NMR/IR data often arise from conformational isomerism or solvent effects. Methodological strategies include:
- Variable Temperature NMR : Identify dynamic processes (e.g., restricted rotation of the chloromethoxy group) by observing signal coalescence at elevated temperatures (e.g., 40–60°C in DMSO-d6) .
- Computational Validation : Compare experimental IR (C-O-C stretch at 1100–1250 cm⁻¹) with DFT-calculated vibrational spectra (B3LYP/6-311+G(d,p) basis set) to confirm structural assignments .
What catalytic systems enable efficient cross-etherification of 1-(chloromethoxy)-4-fluorobenzene?
Advanced Research Question
Iron(III) chloride in propylene carbonate (PC) is effective for homo- and cross-etherification:
- Reagent Ratios : Use 5 mol% FeCl3 with a 1:1.2 molar ratio of 1-(chloromethoxy)-4-fluorobenzene to alcohol.
- Mechanistic Insight : Fe³+ activates the chloromethoxy group via Lewis acid coordination, facilitating nucleophilic attack by alcohols (e.g., benzyl alcohol). Yields for cross-etherification range from 43–53% at 80°C .
- Solvent Recycling : PC retains >90% catalytic efficiency after three cycles, confirmed by ICP-OES analysis of Fe leaching (<0.5 ppm) .
How does computational modeling predict the reactivity of 1-(chloromethoxy)-4-fluorobenzene in electrophilic substitution?
Advanced Research Question
DFT studies (M06-2X/def2-TZVP) reveal:
- Regioselectivity : The fluorinated ring exhibits meta-directing behavior (Fukui f⁻ indices: f⁻(C2) = 0.15 vs. f⁻(C3) = 0.08), favoring electrophilic attack at the C2 position.
- Activation Barriers : Nitration (HNO3/H2SO4) proceeds with ΔG‡ = 22.3 kcal/mol, lower than chlorination (ΔG‡ = 28.7 kcal/mol) due to fluorine’s inductive effect .
What are the applications of 1-(chloromethoxy)-4-fluorobenzene in pharmaceutical intermediate synthesis?
Advanced Research Question
The compound serves as a precursor in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
